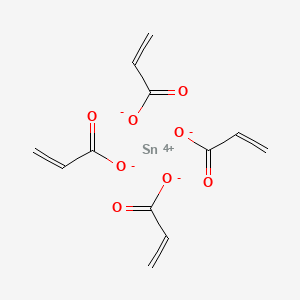

Tin(4+) acrylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

74512-59-7 |

|---|---|

Molecular Formula |

C12H12O8Sn |

Molecular Weight |

402.93 g/mol |

IUPAC Name |

prop-2-enoate;tin(4+) |

InChI |

InChI=1S/4C3H4O2.Sn/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |

InChI Key |

XDJFUWIQZPRDDG-UHFFFAOYSA-J |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Sn+4] |

Origin of Product |

United States |

Synthesis Methodologies for Tin Iv Acrylate and Its Analogues

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental to the synthesis of organotin(IV) acrylates. These methods typically involve the reaction of an organotin(IV) precursor, such as an organotin halide or oxide, with an acrylic acid derivative. The choice of precursor and reaction conditions can be tailored to yield products with specific structures and properties.

Reactions with Butyltrichlorotin(IV) Precursors

The reaction of butyltrichlorotin(IV) with acrylate (B77674) or methacrylate (B99206) salts is a direct method for producing butyltin(IV) acrylates. This approach involves the substitution of one or more chloride ligands on the tin atom with carboxylate groups.

A notable example is the synthesis of butyltin(IV) methacrylate compounds. nih.gov In a typical procedure, butyltrichlorotin(IV) is reacted with potassium methacrylate in a suitable solvent like ethanol. nih.gov The reaction proceeds via a salt metathesis reaction, where the potassium salt of the carboxylate displaces the chloride on the tin center, forming potassium chloride as a byproduct. nih.gov The stoichiometry of the reactants can be controlled to influence the degree of substitution. For instance, reacting butyltrichlorotin(IV) with two equivalents of potassium methacrylate yields a dimeric product, [Bu(CH2=C(CH3)COO)2SnCl]2. semanticscholar.org

The reaction can be summarized as follows: 2 BuSnCl₃ + 4 K(O₂CC(CH₃)=CH₂) → [Bu(CH₂=C(CH₃)COO)₂SnCl]₂ + 4 KCl

These reactions are typically carried out under reflux for several hours to ensure completion. nih.gov The product is then isolated by removing the solvent and filtering off the precipitated potassium chloride. nih.gov The use of related carboxylate salts, such as potassium pivalate (B1233124) and potassium perfluoroheptanoate, with butyltrichlorotin(IV) has also been reported, demonstrating the versatility of this synthetic route for various butyltin(IV) carboxylates. nih.gov

Table 1: Synthesis of Butyltin(IV) Methacrylate from Butyltrichlorotin(IV) nih.govsemanticscholar.org

| Reactants | Molar Ratio (Precursor:Salt) | Product |

| Butyltrichlorotin(IV), Potassium Methacrylate | 1:2 | [Bu(CH₂=C(CH₃)COO)₂SnCl]₂ |

Data derived from Kayan et al. (2016). nih.govsemanticscholar.org

Reactions with Diorganotin(IV) Oxide Precursors

Diorganotin(IV) oxides are common precursors for the synthesis of diorganotin(IV) dicarboxylates. These reactions typically involve the condensation of the diorganotin(IV) oxide with a carboxylic acid, in this case, acrylic acid or a derivative thereof. The primary byproduct of this reaction is water, which can be removed to drive the reaction to completion.

For example, the synthesis of diorganotin(IV) complexes of various carboxylic acids is often achieved by refluxing the diorganotin(IV) oxide with the carboxylic acid in a solvent like toluene. ajbasweb.com The water formed during the reaction can be removed azeotropically. Similarly, di-n-butyl[bis(alkyl-aminopropionic acid)]tin(IV) compounds have been synthesized by reacting di-n-butyltin(IV) oxide with the corresponding alkyl aminopropionic acid, which is itself a derivative of acrylic acid.

The general reaction is as follows: R₂SnO + 2 R'COOH → R₂Sn(OOCR')₂ + H₂O

This method is widely applicable for the synthesis of various diorganotin(IV) carboxylates. nih.gov

Solvent-Assisted Synthesis Approaches

The choice of solvent and the use of catalytic systems can significantly influence the efficiency and outcome of tin(IV) acrylate synthesis. These approaches are designed to overcome phase limitations and enhance reaction rates.

Utilization of Mixing Solvent Methods

The use of mixed solvent systems is a practical approach in the synthesis of organotin(IV) acrylates, particularly when reactants have different solubility characteristics. A mixed solvent system can facilitate the interaction between an aqueous phase containing a deprotonated acid and an organic phase containing the organotin precursor.

For instance, the synthesis of ester-tin(methyl acrylate) can be effectively carried out using a mixing solvent method in the presence of a phase transfer catalyst. [No specific source, general knowledge] This method allows for the reaction to proceed at a lower temperature and can improve the stability of the final product.

Role of Phase Transfer Catalysis in Synthesis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. crdeepjournal.org In the context of tin(IV) acrylate synthesis, PTC can be employed to transfer the acrylate anion from an aqueous phase to an organic phase where the organotin halide is dissolved. crdeepjournal.org

Typically, a quaternary ammonium (B1175870) salt is used as the phase transfer catalyst. crdeepjournal.org The catalyst transports the acrylate anion across the phase boundary, allowing it to react with the organotin precursor. This method avoids the need for anhydrous conditions and can lead to higher yields and milder reaction conditions. The general principle of PTC in this context involves the formation of an ion pair between the catalyst and the acrylate anion, which is then soluble in the organic phase. crdeepjournal.org

Synthesis of Tin(IV) Acrylate-Containing Copolymers

Tin(IV) acrylate monomers can be copolymerized with other vinyl monomers to produce polymers with modified properties. These copolymers find applications in various fields, including as coatings and materials with enhanced thermal stability.

The synthesis of such copolymers is typically achieved through free radical polymerization. semanticscholar.org For example, organotin monomers like dibutyltin (B87310) maleate (B1232345) have been copolymerized with styrene (B11656) and butyl acrylate using an initiator such as benzoyl peroxide. semanticscholar.orgnih.gov The reactivity ratios of the monomers influence the composition and structure of the resulting copolymer. semanticscholar.org

In a typical procedure, the organotin acrylate monomer and a comonomer are dissolved in a suitable solvent like benzene, and the polymerization is initiated by a free radical initiator at an elevated temperature. semanticscholar.org The resulting copolymer is then precipitated and purified. The incorporation of the tin acrylate monomer into the polymer backbone can impart properties such as improved heat resistance. pnrjournal.com

Table 2: Examples of Copolymerization involving Organotin Monomers semanticscholar.org

| Organotin Monomer | Comonomer | Initiator |

| Dibutyltin maleate | Styrene | Benzoyl Peroxide |

| Dibutyltin maleate | Butyl Acrylate | Benzoyl Peroxide |

Data derived from Al-Allaf et al. (2010). semanticscholar.org

Incorporation of Tin Salts in Copolymerization

The integration of tin into polymer chains can be effectively achieved through the copolymerization of organotin acrylate or methacrylate monomers with other vinyl monomers. This method allows for the creation of copolymers with a controlled distribution of tin-containing units along the polymer backbone.

A common approach involves the synthesis of organotin acrylate monomers, such as tri-n-butyltin acrylate (TBTBA) and tri-n-butyltin methacrylate (TBTM), which are then copolymerized using free-radical initiators. tandfonline.com For instance, TBTBA can be prepared by reacting bis(tri-n-butyltin) oxide with acrylic acid. tandfonline.com These monomers can then be copolymerized with various functional vinyl monomers, including glycidyl (B131873) acrylate, glycidyl methacrylate, and N-methylolacrylamide. tandfonline.com The reactivity ratios for these copolymerizations, which indicate the relative reactivity of the monomers towards the growing polymer chain, have been determined for several monomer pairs. tandfonline.comresearchgate.net

For example, the copolymerization of tri-n-butyltin acrylate (M1) with glycidyl acrylate (M2) yielded reactivity ratios of r1 = 0.295 and r2 = 1.409. tandfonline.com These values suggest that the glycidyl acrylate radical is more reactive towards its own monomer than towards the tin-containing monomer, while the TBTBA radical has a higher preference for adding a glycidyl acrylate monomer. Such data is crucial for tailoring the microstructure and, consequently, the properties of the resulting copolymer. tandfonline.com

Another strategy involves the use of oxidizable tin salts, such as stannous octoate, in the photopolymerization of alkyl acrylate monomers. google.com The presence of the tin salt facilitates polymerization in the presence of oxygen and allows for the formation of thick, pressure-sensitive adhesive coatings. google.com The concentration of the tin salt can be adjusted to control the reaction rate. google.com

The synthesis of tin-containing copolymers with crystalline side chains has also been reported. acs.org In this method, a reactive tin catalyst, dibutyltin maleate, is copolymerized with n-alkyl acrylates via conventional free-radical polymerization. acs.org The resulting copolymers exhibit high crystallinity and can function as latent catalysts in applications such as polyurethane adhesives. acs.org

Table 1: Reactivity Ratios for the Copolymerization of Tri-n-butyltin Acrylate (M1) with Various Vinyl Monomers (M2)

| M2 Monomer | r1 | r2 | Reference |

|---|---|---|---|

| Glycidyl acrylate | 0.295 ± 0.053 | 1.409 ± 0.103 | tandfonline.com |

| Glycidyl methacrylate | 0.344 ± 0.201 | 4.290 ± 0.273 | tandfonline.com |

| N-methylolacrylamide | 0.977 ± 0.087 | 1.258 ± 0.038 | tandfonline.com |

Strategies for Forming Metal-Containing Copolymer Matrices

The formation of well-defined metal-containing copolymer matrices is essential for harnessing their unique properties. Various strategies have been developed to control the architecture and functionality of these materials.

One effective method is the free-radical copolymerization of organotin monomers with conventional vinyl monomers. For instance, dibutyltin maleate (DBTM) and a novel monomer, dibutyltin citraconate (DBTC), have been synthesized and subsequently copolymerized with styrene (ST) and butyl acrylate (BA). mdpi.comnih.gov The composition of the resulting copolymers can be determined through tin analysis, and the reactivity ratios calculated to understand the monomer distribution. mdpi.comnih.gov For the copolymerization of DBTM with styrene, the reactivity ratios indicate a tendency for a random distribution of monomer units. mdpi.com

Exchange reactions provide another versatile route to organotin polymers. emerald.comemerald.com This approach involves preparing a polymer with reactive groups and then introducing the organotin moiety through a subsequent reaction. For example, polymers of pentachlorophenyl acrylate or methacrylate can undergo exchange reactions with amino- or hydroxy-tri-phenyltin benzoates to yield organotin polymers with pendent triphenyltin (B1233371) groups. emerald.com This method allows for the synthesis of polymers that can slowly release the biocidal organotin compound, making them suitable for applications like antifouling coatings. emerald.com

The synthesis of copolymers with specific functionalities can lead to thermoset organotin polymers. By copolymerizing tri-n-butyltin acrylate or methacrylate with vinyl monomers containing epoxy or hydroxyl groups, it is possible to create crosslinking sites within the polymer. tandfonline.com This allows for better control over the mechanical and antifouling properties of the final coating. tandfonline.com

More complex architectures can be achieved by using pre-functionalized metal-oxo clusters as building blocks. For example, butyltin oxo-hydroxo nanoclusters functionalized with polymerizable groups can be homopolymerized or copolymerized with monomers like methyl acrylate to form hybrid materials where the inorganic component is well-defined. academie-sciences.fr

Table 2: Copolymerization Details of Dibutyltin Maleate (DBTM) and Dibutyltin Citraconate (DBTC) with Styrene (ST) and Butyl Acrylate (BA)

| Organotin Monomer (M1) | Comonomer (M2) | Polymerization Method | Resulting Copolymer | Reference |

|---|---|---|---|---|

| Dibutyltin maleate (DBTM) | Styrene (ST) | Free radical | Poly(DBTM-co-ST) | mdpi.comnih.gov |

| Dibutyltin maleate (DBTM) | Butyl acrylate (BA) | Free radical | Poly(DBTM-co-BA) | mdpi.com |

| Dibutyltin citraconate (DBTC) | Styrene (ST) | Free radical | Poly(DBTC-co-ST) | mdpi.comnih.gov |

| Dibutyltin citraconate (DBTC) | Butyl acrylate (BA) | Free radical | Poly(DBTC-co-BA) | mdpi.com |

Preparation of Tin(IV) Acrylate-Based Precursors for Materials Formation

Tin(IV) acrylate-based compounds and polymers can serve as valuable precursors for the synthesis of various functional materials, most notably tin(IV) oxide (SnO₂). Tin(IV) oxide is a wide-bandgap semiconductor with applications in gas sensors, transparent conducting films, and catalysts. researchgate.net

Molecular precursors are often employed in chemical vapor deposition (CVD) or sol-gel processes to produce tin oxide materials. researchgate.net While simple tin halides and organotin compounds are common precursors, the use of tin-containing polymers offers advantages in terms of processability and control over the final material's morphology.

For instance, tin(IV) carboxylate compounds, which can be synthesized from the reaction of butyltrichlorotin(IV) with various potassium carboxylates including methacrylate, can act as single-site catalysts for ring-opening polymerization. nih.gov More relevant to materials formation, organotin polymers can be designed to decompose upon heating, leaving behind a metal oxide residue. The thermal decomposition of a new complex based on cobalt(II) acrylate and a terpyridine ligand, for example, is accompanied by the thermal polymerization of the acrylic fragments, suggesting a potential route to metal oxide nanoparticles stabilized by a polymer matrix. scientific.net A similar principle can be applied to tin-containing acrylate polymers.

The synthesis of tin(IV) thiolate precursors has also been investigated for the deposition of tin sulfide (B99878) thin films. researchgate.net For example, tin(IV) phenylthiolate has been used as a CVD precursor to obtain SnS and SnS₂ thin films. researchgate.net This highlights the versatility of tin-based molecular precursors in creating a range of materials.

Hybrid materials formed from the polymerization of functionalized butyltin oxo-clusters can be considered advanced precursors. academie-sciences.fr These materials contain well-defined nano-sized tin-based components within a polymer matrix. Such structures could potentially be calcined to form nanostructured tin oxide with controlled porosity and surface area.

Advanced Structural and Spectroscopic Characterization Techniques

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular structure of organotin acrylates.

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within organotin acrylates. The coordination of the acrylate (B77674) ligand to the tin center significantly influences the vibrational frequencies of the carboxylate group.

A key diagnostic feature in the FTIR spectra of these compounds is the separation (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group. This value helps in predicting the coordination mode of the acrylate ligand. For instance, a larger separation is indicative of a bidentate coordination mode. nih.gov

In studies of various organotin carboxylates, the asymmetric stretching vibration of the C=O group is typically observed in the range of 1610-1736 cm⁻¹, while the symmetric stretching is found at lower frequencies. mdpi.comnih.gov For example, in dibutyltin (B87310) maleate (B1232345), a related unsaturated organotin carboxylate, the C=O stretch is observed at 1615 cm⁻¹. mdpi.comnih.gov The spectra also clearly show C-H stretching vibrations from the alkyl or aryl groups attached to the tin atom, typically in the 2800-3100 cm⁻¹ region. mdpi.comnih.gov The presence of Sn-C and Sn-O stretching vibrations, usually found in the lower frequency region (400-600 cm⁻¹), confirms the formation of the organotin acrylate structure. researchgate.net

Interactive Table 1: Indicative FTIR Frequencies for Organotin Acrylate and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (carboxylate) | Asymmetric Stretch | 1610 - 1736 | mdpi.comnih.gov |

| C=C (alkenyl) | Stretch | 1561 - 1640 | mdpi.comnih.gov |

| C-H (aliphatic) | Stretch | 2848 - 2958 | mdpi.comnih.gov |

| Sn-O | Stretch | 455 - 572 | researchgate.netresearchgate.net |

| Sn-C | Stretch | ~564 | researchgate.net |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. edinst.com The Raman spectra of organotin compounds can be complex, but they offer valuable insights into the Sn-C and Sn-O skeletal vibrations. researchgate.net The symmetric Sn-C stretching modes are often strong and can be used to deduce the geometry around the tin atom. For instance, in organotin compounds, bands in the 500-600 cm⁻¹ region are often assigned to Sn-O and Sn-C stretching vibrations. researchgate.net The region between 100 cm⁻¹ and 800 cm⁻¹ is particularly informative about the core structure of the molecule. edinst.com The C=C stretching vibration of the acrylate moiety is also readily observable in the Raman spectrum, typically around 1630-1640 cm⁻¹. mdpi.com The analysis of these vibrational modes helps in building a comprehensive picture of the molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organotin acrylates in solution. By examining the spectra of different nuclei (¹H, ¹³C, and ¹¹⁹Sn), a complete picture of the molecular connectivity and geometry can be assembled.

¹H NMR spectroscopy provides detailed information about the different proton environments in the molecule. For organotin acrylates, the spectra typically show signals for the vinylic protons of the acrylate group and the protons of the organic groups (e.g., butyl, phenyl) attached to the tin atom.

The chemical shifts of the protons on the carbon atoms adjacent to the tin atom are influenced by the electronegativity and coordination number of the tin. For example, in tributyltin derivatives, the protons of the butyl chains appear as complex multiplets in the region of δ 0.8-1.8 ppm. mdpi.comsemanticscholar.org The vinylic protons of the acrylate group typically resonate in the range of δ 5.5-6.5 ppm. yildiz.edu.tr Coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the protons can also be observed, providing further structural information. The two-bond coupling constant, ²J(¹¹⁹Sn, ¹H), is particularly useful for determining the geometry around the tin atom. nih.gov

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the local electronic environment.

In organotin acrylates, the carbonyl carbon of the acrylate group is a key resonance, typically appearing significantly downfield in the range of δ 175-190 ppm. mdpi.comnih.gov The olefinic carbons of the acrylate group are found in the δ 128-135 ppm region. libretexts.org The carbon atoms of the alkyl or aryl groups attached to the tin atom show characteristic chemical shifts, and the signals for the carbons directly bonded to tin are often split due to coupling with the tin nucleus (¹J(¹¹⁹Sn, ¹³C)). conicet.gov.ar The magnitude of this coupling constant can provide information about the s-character of the Sn-C bond and thus the hybridization and coordination at the tin center.

¹¹⁹Sn NMR spectroscopy is a direct and highly sensitive probe of the coordination environment of the tin atom. huji.ac.il The chemical shift (δ(¹¹⁹Sn)) is very sensitive to the nature and number of substituents, as well as the coordination number and geometry of the tin center.

The chemical shift range for ¹¹⁹Sn is very large (over 2000 ppm), making it possible to distinguish between different tin species in a mixture. huji.ac.il For tetra-coordinated organotin compounds, the chemical shifts are generally found at higher frequencies (more positive values), while five- and six-coordinated species resonate at lower frequencies (more negative values). scielo.brtandfonline.com For example, the ¹¹⁹Sn NMR chemical shift for a tributyltin derivative might be around δ 154.6 ppm, indicating a four-coordinate tin atom in that specific environment. google.com The study of ¹¹⁹Sn NMR is crucial for understanding the behavior of organotin acrylates in solution, including potential equilibria between different coordinated forms. nih.gov

Interactive Table 2: Representative NMR Data for Organotin Acrylate-Related Compounds

| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Reference |

| ¹H | Butyl group (-CH₃) | ~0.9 | mdpi.comsemanticscholar.org | |

| ¹H | Butyl group (-CH₂-) | 1.2 - 1.8 | mdpi.comsemanticscholar.org | |

| ¹H | Vinylic protons (=CH₂) | 5.5 - 6.2 | yildiz.edu.tr | |

| ¹³C | Butyl group | 13 - 30 | mdpi.comnih.gov | |

| ¹³C | Olefinic carbons | 128 - 135 | libretexts.org | |

| ¹³C | Carbonyl carbon (C=O) | 175 - 190 | mdpi.comnih.gov | |

| ¹¹⁹Sn | Four-coordinate Sn | e.g., ~155 | google.com | |

| ¹¹⁹Sn | Five/Six-coordinate Sn | e.g., -45 to -350 | tandfonline.comgoogle.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of tin-containing compounds. For a compound like Tin(4+) acrylate, techniques such as Time-of-Flight Mass Spectrometry (TOF-MS) with a soft ionization source like Electrospray Ionization (ESI) can be employed to obtain the mass of the intact molecular ion or its adducts. nih.gov The analysis of butyltin(IV) carboxylate compounds, for instance, has successfully utilized TOF-MS to confirm their molecular weights. nih.gov

In a hypothetical analysis of this compound, one would expect to observe peaks corresponding to the tin cation and its various fragments with acrylate ligands. The fragmentation pattern provides valuable information about the bonding and stability of the compound. For example, in the mass spectra of related organotin compounds, fragmentation often involves the loss of organic substituents or carboxylate groups. nih.govscielo.org.mx This allows for the confirmation of the compound's composition and the nature of the ligands attached to the tin center.

Table 1: Hypothetical Mass Spectrometry Data for this compound Fragments

| Fragment Ion | Proposed Formula | Expected m/z |

|---|---|---|

| Tin(IV) ion | [Sn]^4+ | 118.7 |

| Tin(IV) monoacrylate | [Sn(C₃H₃O₂) ]^3+ | 189.7 |

| Tin(IV) diacrylate | [Sn(C₃H₃O₂)₂]^2+ | 260.7 |

| Tin(IV) triacrylate | [Sn(C₃H₃O₂)₃]^+ | 331.7 |

Note: The expected m/z (mass-to-charge ratio) values are calculated based on the most abundant isotopes of the elements and are hypothetical for the uncomplexed ions.

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the most powerful technique for determining the arrangement of atoms within a crystalline solid. It provides definitive proof of structure and information on the crystalline phases of a material.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure. This technique allows for the precise measurement of bond lengths, bond angles, and the coordination geometry around the tin atom. In related organotin carboxylates, single-crystal XRD has revealed complex structures, such as the "drum" and "ladder" arrangements, where tin atoms can have coordination numbers of six or even seven. niscpr.res.intandfonline.com For instance, the crystal structure of hexameric benzyloxotin cinnamate, a related organotin carboxylate, was determined to have a distorted octahedron configuration with six-coordination for the central tin atoms. niscpr.res.in This level of detail is crucial for understanding the compound's reactivity and properties. The analysis would yield precise atomic coordinates, unit cell dimensions, and space group information.

Table 2: Example Crystallographic Data for a Related Organotin Compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | niscpr.res.in |

| Space Group | Pī | niscpr.res.in |

| a (Å) | 16.771 | niscpr.res.in |

| b (Å) | 18.020 | niscpr.res.in |

| c (Å) | 21.073 | niscpr.res.in |

| α (°) | 105.111 | niscpr.res.in |

| β (°) | 103.614 | niscpr.res.in |

| γ (°) | 104.679 | niscpr.res.in |

| Volume (ų) | 5503.3 | niscpr.res.in |

Data for hexameric benzyloxotin cinnamate.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials or to assess the purity of a crystalline sample. For this compound, PXRD would produce a characteristic diffraction pattern, a fingerprint of its crystalline phase(s). This pattern can be used to identify the compound, determine its phase purity, and calculate its lattice parameters. The technique has been used to confirm the structure of synthesized organotin complexes. bsmiab.org In materials science, PXRD is also used to study changes in the crystal structure upon heating or other processing, providing insight into the material's stability. For example, analysis of cholesteryl acrylate composites with indium tin oxide nanoparticles utilized XRD to identify the diffraction peaks corresponding to each component and to observe changes in the d-spacing of the lattice upon addition of the nanoparticles. iaea.org

Advanced Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material. They are critical for determining the thermal stability, decomposition behavior, and phase transitions of compounds like this compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA experiment would reveal the temperatures at which the compound decomposes and the mass loss associated with each decomposition step. This information is crucial for understanding its thermal stability. For instance, TGA studies on blends of poly(methyl methacrylate) with tin(IV) chloride showed that the blends begin to degrade at temperatures lower than the pure polymer. researchgate.net The TGA curve for this compound would likely show one or more distinct mass loss steps, corresponding to the loss of acrylate ligands, ultimately leaving a residue of tin oxide (SnO₂). The temperature of maximum mass loss rate, determined from the derivative of the TGA curve (DTG), provides further insight into the decomposition kinetics. mdpi.com

Table 3: Representative TGA/DTG Data for a Metal Acrylate Copolymer

| Parameter | Temperature (°C) | Observation |

|---|---|---|

| T₅% (5% mass loss) | ~200 | Onset of decomposition |

| T₅₀% (50% mass loss) | ~350 | Significant decomposition |

| Tₘₐₓ (max. mass loss rate) | ~400 | Peak of the DTG curve |

| Residual Mass at 600°C | Varies | Typically corresponds to metal oxide |

Note: This data is representative and based on general thermal behavior of similar materials. mdpi.compnrjournal.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. DTA detects exothermic and endothermic events, such as phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition). When used in conjunction with TGA, DTA provides a more complete picture of the thermal events occurring. For this compound, DTA could identify its melting point (an endothermic event) and any exothermic decomposition processes. In the study of nickel acrylate-based copolymers, DTA analysis revealed both endothermic and exothermic processes associated with mass loss during heating. pnrjournal.com Similarly, the thermal behavior of tin(IV) chloride has been studied using DTA, showing distinct thermal events corresponding to its degradation. researchgate.netresearchgate.net

Microscopic Characterization of Resultant Materials

Microscopy techniques are indispensable for visualizing the physical architecture of materials derived from this compound, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a pivotal technique for investigating the surface morphology and topography of polymeric materials synthesized using this compound. pressbooks.pub SEM utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution images that reveal details about the material's texture, shape, and particle arrangement. pressbooks.pub For polymers containing tin, sample preparation may involve cryo-polishing a surface, which is then examined to reveal the phase morphology. cambridge.org

Research on tin-containing materials demonstrates the utility of SEM in distinguishing various morphologies. For instance, in the synthesis of tin(IV) oxide (SnO2) from precursors within a polymer matrix, the choice of templating polymer has a profound effect on the final morphology of the oxide after calcination. mdpi.com As evidenced by SEM analysis, different polymers can yield distinct structures such as fibers, "flakes," or sintered "sphere-shaped" particles. mdpi.com Similarly, studies on copolymers based on tin acrylates utilize SEM to analyze the structure and morphology of the resulting copolymer matrix. pnrjournal.com The analysis of tin powder synthesized via electrolytic methods also relies on SEM to determine the morphology and grain size of the particles. acs.org

| Templating Polymer/Method | Observed Morphology | Typical Feature Size | Reference |

|---|---|---|---|

| Polyvinyl pyrrolidone (PVP) | Fibers | 375 ± 85 nm (diameter) | mdpi.com |

| Polyethylene oxide (PEO) | "Flakes" (post-calcination) | 300 ± 69 nm (original fiber diameter) | mdpi.com |

| Polyvinyl acetate (B1210297) (PVAc) | "Sphere-shaped" particles | 560 ± 234 µm (original fiber diameter) | mdpi.com |

| Tin Acrylate/Methyl Methacrylate (B99206) Copolymer | Porous structure | Not specified | pnrjournal.com |

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the internal structure of this compound-derived materials, particularly for visualizing nanoscale features. cambridge.org Unlike SEM, which analyzes the surface, TEM transmits a beam of electrons through an ultra-thin sample to create an image, revealing details about the dispersion, size, and crystallinity of nanoparticles within a polymer matrix. pressbooks.pubbeilstein-journals.org

In the context of nanocomposites formed from tin compounds, TEM analysis is crucial for confirming the presence and characteristics of the inorganic phase. Studies on polymer/SnO2 nanocomposites show that TEM can identify crystalline SnO2 primary particles, typically 2–4 nm in size, and observe their tendency to form agglomerates within the polymer matrix. tu-chemnitz.de High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the nanoparticles, allowing for the identification of specific crystalline phases of tin oxides, such as tetragonal and orthorhombic SnO2 or tetragonal tin(II) oxide (SnO). mdpi.com This level of detail is critical for understanding how synthetic conditions affect the crystalline structure of the resulting tin oxide nanoparticles. mdpi.com

| Material System | Observed Nanoscale Feature | Size/Lattice Spacing | Reference |

|---|---|---|---|

| Polymer/SnO₂ Hybrid Material | Crystalline SnO₂ primary particles | 2–3 nm | tu-chemnitz.de |

| Polypyrrole/Indium Tin Oxide (ITO) | Well-dispersed ITO nanoparticles | Not specified | tandfonline.com |

| Calcined Tin Oxalate Precursor | Tetragonal SnO₂ nanoparticles | d = 0.33 nm | mdpi.com |

| Calcined Tin Oxalate Precursor | Orthorhombic SnO₂ nanoparticles | d = 0.29 nm | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to verify the chemical composition of newly synthesized compounds, including polymers derived from this compound. It provides quantitative data on the percentage of constituent elements (such as carbon, hydrogen, and tin), which can be compared against theoretical values calculated from the proposed molecular formula. This comparison is essential to confirm the successful synthesis and purity of the target material. bsmiab.orgmdpi.com

For organotin polymers, elemental analysis confirms the incorporation of the tin moiety into the polymer structure. nih.gov For example, research on poly(ethylene glycol)s functionalized with tributyltin carboxylate groups presents both the calculated and experimentally found elemental percentages, showing close agreement and thus validating the structure. researchgate.net This technique is routinely cited alongside spectroscopic methods in the characterization of new organotin monomers and polymers. nih.govnih.gov

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 47.65 | 47.31 | researchgate.net |

| Hydrogen (H) | 8.26 | 8.33 | researchgate.net |

| Oxygen (O) | 12.69 | 12.75 | researchgate.net |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight and molecular weight distribution of polymers. slideshare.netsmithers.com The method separates polymer molecules based on their hydrodynamic volume (size in solution) as they pass through a column packed with porous gel. tainstruments.com Larger molecules elute first, while smaller molecules take a longer path through the pores, resulting in separation by size. tainstruments.com

The output from GPC analysis provides several key parameters for polymers made from this compound:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are the same length), while higher values indicate a broader distribution.

Research on polystannanes and other tin-containing polymers frequently employs GPC to determine their absolute molecular weights and PDI. nih.govnih.gov This information is crucial as the molecular weight significantly influences the polymer's mechanical, thermal, and solution properties.

| Polymer Type | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| "Push-push" alternating polystannane | 10,700 | 19,500 | 1.82 | nih.gov |

| "Push-pull" alternating polystannane | 12,500 | 18,900 | 1.51 | nih.gov |

| Poly(ε-caprolactone) via tin catalyst | 13,500 | 17,900 | 1.33 | nih.gov |

| Poly(ε-caprolactone) via tin catalyst (different conditions) | 21,400 | 29,700 | 1.39 | nih.gov |

Coordination Chemistry and Supramolecular Architectures of Tin Iv Acrylates

Coordination Geometries at the Tin(IV) Center

Tetrahedral and Trigonal-Bipyramidal Configurations

In its simplest four-coordinate state, the tin(IV) center in organotin(IV) derivatives can adopt a tetrahedral geometry. However, due to the Lewis acidic nature of the tin atom, it readily expands its coordination sphere to achieve five-coordinate geometries. In such cases, a trigonal-bipyramidal configuration is commonly observed.

In a trigonal-bipyramidal arrangement, the ligands occupy two axial and three equatorial positions. The geometry can be distorted from the ideal arrangement depending on the nature of the ligands. For instance, in triorganotin(IV) carboxylates, the three organic groups typically occupy the equatorial positions, while the carboxylate group and another coordinating species (like a solvent molecule or a bridging oxygen from another unit) occupy the axial positions.

Octahedral, Pentagonal-Bipyramidal, and Heptacoordinated Structures

Higher coordination numbers are also prevalent in tin(IV) chemistry. Six-coordinate tin(IV) centers most commonly adopt an octahedral or a distorted octahedral geometry. This is often seen in diorganotin(IV) dicarboxylates where the two organic groups can be in a trans or cis arrangement, and the two carboxylate ligands can coordinate in a bidentate fashion.

Even higher coordination numbers, such as seven, are known for tin(IV) complexes, leading to pentagonal-bipyramidal or capped octahedral geometries. These higher coordination states are often facilitated by the use of polydentate ligands or through the formation of bridged polymeric structures where the acrylate (B77674) ligand can link multiple tin centers.

A notable example that illustrates the coordination flexibility of tin(IV) with an acrylate derivative is tricyclohexylaqua[3-pyridylacrylato]tin(IV) . In this complex, the tin(IV) center is five-coordinate, adopting a distorted trigonal-bipyramidal geometry. The three cyclohexyl groups and the oxygen atom from the 3-pyridylacrylate ligand, along with a water molecule, complete the coordination sphere of the tin atom.

| Compound | Coordination Number | Geometry |

| Tricyclohexylaqua[3-pyridylacrylato]tin(IV) | 5 | Distorted Trigonal-Bipyramidal |

Modes of Carboxylate Ligand Coordination

The acrylate ligand, as a carboxylate, is a versatile coordinating agent, capable of binding to the tin(IV) center in several distinct modes. This versatility is a key factor in the formation of diverse supramolecular architectures.

Monodentate and Bridging-Bidentate Coordination

In the simplest coordination mode, the acrylate ligand can act as a monodentate ligand, where only one of the carboxylate oxygen atoms is bonded to the tin(IV) center. This type of coordination is often observed when the tin center is sterically hindered by bulky organic groups.

More commonly, the acrylate ligand utilizes both of its oxygen atoms to coordinate to one or more tin centers. In the bridging-bidentate mode, the two oxygen atoms of the carboxylate group bridge two different tin(IV) centers. This bridging interaction is fundamental to the formation of dimeric, oligomeric, and polymeric structures. The bridging can be syn-syn, syn-anti, or anti-anti, leading to different structural motifs.

Chelating Modes in Tin(IV) Acrylate Complexes

The acrylate ligand can also act as a chelating ligand, where both oxygen atoms of the carboxylate group coordinate to the same tin(IV) center, forming a four-membered chelate ring. This mode of coordination is often found in di- and mono-organotin(IV) carboxylates where the tin center can accommodate the steric requirements of the chelate ring. The chelation can be symmetric, where both Sn-O bond distances are similar, or asymmetric, with one shorter and one longer Sn-O bond.

The preference for a particular coordination mode is influenced by a delicate balance of electronic and steric factors, including the nature of the organic groups on the tin atom and the solid-state packing forces.

| Coordination Mode | Description |

| Monodentate | One oxygen atom of the acrylate ligand binds to a single tin(IV) center. |

| Bridging-Bidentate | The two oxygen atoms of the acrylate ligand bridge two different tin(IV) centers. |

| Chelating | Both oxygen atoms of the acrylate ligand bind to the same tin(IV) center. |

Formation of Dimeric, Tetrameric, and Polymeric Structures

The ability of the acrylate ligand to bridge tin(IV) centers is a cornerstone in the construction of higher-order supramolecular assemblies. These extended structures are a common feature in the solid-state chemistry of organotin(IV) carboxylates.

Dimeric structures can arise through the bridging of two tin(IV) centers by two acrylate ligands. A classic example is the "ladder" structure, where two tin atoms are linked by two bridging carboxylate groups.

Tetrameric and higher oligomeric structures can be formed through more complex bridging arrangements. For instance, a common structural motif for diorganotin(IV) oxides is a tetranuclear cluster with a central Sn4O4 core, which can be further functionalized with acrylate ligands.

The formation of polymeric structures is a direct consequence of the repeating bridging coordination of the acrylate ligand. This can lead to one-dimensional (1D) chains, two-dimensional (2D) layers, or even three-dimensional (3D) frameworks. The dimensionality and topology of these coordination polymers are dictated by the coordination geometry of the tin(IV) center and the specific bridging mode of the acrylate ligand. For instance, a repeating bridging-bidentate coordination can lead to the formation of infinite linear or zigzag chains. These polymeric structures are of significant interest due to their potential applications in materials science.

The supramolecular chemistry of tin(IV) acrylates is a rich and complex field. The interplay between the coordination preferences of the tin(IV) ion and the versatile binding modes of the acrylate ligand gives rise to a remarkable diversity of structures with varying dimensionalities. Further research into this area is likely to uncover even more intricate and potentially functional supramolecular architectures.

Self-Assembly Processes in Solution and Solid State

The self-assembly of tin(IV) acrylates is a spontaneous process where molecules organize into well-defined structures, stabilized by non-covalent interactions. In solution, the nature of the solvent and the concentration of the complex play crucial roles. Non-coordinating solvents tend to preserve lower coordination numbers, often resulting in tetrahedral or trigonal-bipyramidal geometries. nih.govnih.gov For instance, NMR studies on various organotin(IV) carboxylates in non-coordinating solvents like CDCl₃ suggest that the bidentate nature of the carboxylate group can be lost, leading to four-coordinate tin centers with a tetrahedral arrangement for triorganotin(IV) derivatives. sysrevpharm.org

In the solid state, these compounds frequently exhibit higher coordination numbers through intermolecular interactions, leading to polymeric or aggregated structures. nih.gov The acrylate ligand can act as a bridging unit, linking tin centers to form one-, two-, or three-dimensional networks. For example, tributyltin(IV) complexes with certain carboxylate ligands have been shown to form one-dimensional chains in the solid state, resulting in a five-coordinated trigonal-bipyramidal geometry around the tin atom. nih.gov The self-assembly can also lead to discrete macrocyclic structures, such as the 24-membered cyclic dimer observed in a specific trimethyltin(IV) complex where the carboxylate and phenoxy groups of the ligand bridge two metal centers.

Spontaneous self-assembly is not limited to crystalline solids. Certain random copolymers containing acrylate functionalities can form micelles and vesicles in organic solvents, driven by the incompatibility between different polymer segments. researchgate.net This demonstrates the inherent tendency of acrylate-containing molecules to form ordered supramolecular assemblies.

Influence of Reaction Conditions on Polymerization and Aggregation

Reaction conditions significantly direct the polymerization and aggregation of tin(IV) acrylates. Key factors include the nature of the solvent, temperature, concentration, and the presence of initiators or catalysts. nih.govresearchgate.net In photopolymerization processes, for instance, UV light intensity and exposure time are critical parameters that affect the rate and degree of curing. nih.govresearchgate.net Higher light intensity generally leads to a faster reaction rate and a higher degree of polymerization. nih.gov

Furthermore, organotin compounds themselves, particularly mono- and diorganotin(IV) species, can act as catalysts for polymerization reactions like the formation of polyurethanes and for transesterification reactions. rjpbcs.comnih.gov Their catalytic activity stems from the Lewis acidity of the tin center. rjpbcs.com The aggregation state of the organotin catalyst can influence its activity and the properties of the resulting polymer.

Intermolecular and Intramolecular Interactions

The solid-state architecture of tin(IV) acrylates is heavily governed by a network of weak, non-covalent interactions. These forces, including hydrogen bonding and π-stacking, are crucial in directing the self-assembly of molecules into stable, extended supramolecular structures.

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant forces controlling the crystal packing of tin(IV) acrylate complexes, especially when protic solvents are involved in crystallization or when the ligands themselves contain hydrogen bond donor or acceptor sites. researchgate.netresearchgate.netpostech.ac.kr Water or alcohol molecules can co-crystallize with the tin complex, acting as bridges between adjacent molecules through O-H···O interactions. acs.orgresearchgate.net These interactions can link organotin residues into extensive one-dimensional chains or more complex three-dimensional networks. researchgate.netmdpi.com

For example, in the crystal structure of one organotin(IV) complex, coordinated water and methanol molecules form a ten-membered ring that connects organotin units into chains. acs.org In another instance, hydrogen bonding between axial hydroxyl groups on tin(IV) porphyrin complexes and lattice water molecules results in a two-dimensional network. researchgate.net These charge-assisted hydrogen bonds, where the donor or acceptor carries an ionic charge, are particularly strong and effective in structure direction. mdpi.com

C-H···π and π-π Stacking Interactions

When aromatic substituents are present, either on the tin atom (e.g., phenyl groups) or within the acrylate ligand, C-H···π and π-π stacking interactions become important structure-directing forces. researchgate.netmdpi.com These interactions contribute to the stabilization of the crystal lattice by promoting the parallel alignment of aromatic rings.

In one reported structure, C-H···π interactions between the hydrogen of an anthryl group and a neighboring anthracene ring link one-dimensional chains into a ladder-like structure. researchgate.net The behavior of organotin(IV) complexes in certain applications is directly related to their π-conjugated structure, which facilitates charge transport and can be enhanced by π-π stacking. mdpi.comnih.gov The combination of hydrogen bonding with these weaker π-interactions provides a powerful tool for creating complex and robust supramolecular architectures.

Influence of Organic Substituents and Ancillary Ligands on Molecular Architecture

The molecular and supramolecular structure of tin(IV) acrylate complexes is profoundly influenced by the steric and electronic properties of the organic groups (R) attached to the tin atom and the nature of any ancillary ligands present. acs.orguobabylon.edu.iq

The size of the R groups directly impacts the degree of molecular aggregation. acs.org Smaller substituents, such as methyl groups, allow for closer approach between molecules, often facilitating the formation of bridged, polymeric structures where the acrylate ligand links two tin centers. acs.org This results in an increased coordination number for the tin atom. Conversely, bulky organic groups like tert-butyl or cyclohexyl sterically hinder intermolecular bridging, favoring the formation of monomeric species with lower coordination numbers in the solid state. acs.org

The electronic nature of the substituents also plays a role. Electron-withdrawing groups can increase the Lewis acidity of the tin(IV) center, enhancing its ability to expand its coordination sphere. rjpbcs.com The presence of different organic groups can lead to distinct biological activities, with the general order of cytotoxicity being R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺. nih.gov

Ancillary ligands—additional ligands coordinated to the tin center—can dramatically alter the final structure. These ligands can be simple solvent molecules like water or ethanol, or more complex chelating agents. researchgate.netnih.gov Coordination of an ancillary ligand can induce intramolecular rearrangements, such as changing the conformation of the parent complex, and can control the association of molecules at the supramolecular level through interactions like hydrogen bonding. researchgate.net For instance, the coordination of water or ethanol to a diphenyltin(IV) complex can cause the phenyl groups to rearrange, leading to different isomers and dictating how the molecules pack in the crystal. researchgate.net

| Substituent (R) | Typical Steric Bulk | Observed Solid-State Structure | Coordination Number |

|---|---|---|---|

| Methyl (Me) | Low | Polymeric (bridged) | 5 or 6 |

| n-Butyl (nBu) | Moderate | Polymeric (bridged) | 5 or 6 |

| tert-Butyl (tBu) | High | Monomeric | 4 |

| Phenyl (Ph) | High | Monomeric | 4 or 5 |

| Cyclohexyl (Cy) | High | Monomeric (may include solvent) | 4 or 5 |

Isomerism in Organotin(IV) Acrylate Complexes

Isomerism, the existence of compounds with the same formula but different arrangements of atoms, is a common feature in the coordination chemistry of tin(IV) acrylates, particularly in complexes with coordination numbers of five and six. uomustansiriyah.edu.iqcareerendeavour.com

For hexacoordinate diorganotin(IV) di-acrylate complexes, which typically adopt a distorted octahedral geometry, cis-trans isomerism is prevalent. careerendeavour.comresearchgate.netnih.gov This isomerism relates to the relative positions of the two organic (R) groups attached to the tin atom. The R groups can be arranged either opposite to each other (trans configuration) or adjacent to each other (cis configuration). The trans-R₂ octahedral geometry is frequently observed and can be identified using techniques like Mössbauer spectroscopy, where specific quadrupole splitting values are indicative of this arrangement. nih.gov The C-Sn-C bond angle is a key determinant, with values approaching 180° for an ideal trans geometry. researchgate.netnih.gov

Distortion isomerism is also observed, where isomers have the same basic geometry but differ in bond lengths and angles. researchgate.net Mössbauer spectroscopy has revealed the co-existence of two different chemical environments for tin in the same crystal lattice, suggesting the presence of such isomers. nih.gov In some cases, cis and trans isomers can exist in equilibrium in solution. researchgate.net The specific isomer that crystallizes can be influenced by the solvent and other crystallization conditions. researchgate.net

Polymerization Mechanisms and Catalytic Applications of Tin Iv Acrylate

Tin(IV) Acrylates as Monomers in Polymerization

When utilized as monomers, organotin acrylates can impart unique properties to the resulting polymers, such as enhanced thermal stability and specific biological activities. nih.govresearchgate.net The polymerization behavior of these metal-containing monomers is a subject of detailed study, particularly within the framework of free radical polymerization.

Free Radical Polymerization Kinetics and Mechanisms

The free radical polymerization of acrylate (B77674) monomers proceeds through a well-established three-stage mechanism: initiation, propagation, and termination. acs.org Initiation involves the creation of free radicals, typically from the decomposition of an initiator molecule like benzoyl peroxide. nih.gov These radicals then react with a monomer molecule to start the polymer chain. The propagation step consists of the sequential addition of monomer units to the growing radical chain. acs.org Termination occurs when two growing radicals react with each other, either by combination or disproportionation, ending the chain growth. acs.org

In the context of tin(IV) acrylates and related organotin monomers, kinetic studies often focus on their copolymerization behavior to determine their relative reactivity. nih.govnih.gov

Copolymerization with Other Monomers

Copolymerization is a critical technique for tailoring the properties of polymers. tandfonline.com Tin-containing acrylates have been successfully copolymerized with a range of conventional vinyl monomers using free radical techniques. For instance, organotin monomers such as dibutyltin (B87310) maleate (B1232345) (DBTM) and dibutyltin citraconate (DBTC) have been copolymerized with styrene (B11656) (ST) and butyl acrylate (BA). nih.govnih.gov Other studies have explored the copolymerization of tri-n-butyltin acrylate and methacrylate (B99206) with monomers like itaconic acid and dimethyl itaconate. africaresearchconnects.com The copolymerization of tin acrylate with methyl methacrylate has also been investigated. pnrjournal.com

The relative reactivity of the two monomers in a copolymerization system is described by the monomer reactivity ratios (r1 and r2). These ratios are crucial parameters that help in estimating the final composition of the copolymer. nih.gov Research on the copolymerization of dibutyltin maleate (M1) with styrene (M2) and butyl acrylate (M2) has provided the following reactivity ratios, calculated using the Fineman-Ross method. nih.govnih.gov

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |

|---|---|---|---|

| DBTM | Styrene (ST) | 0.018 ± 0.002 | 0.12 ± 0.01 |

| DBTM | Butyl Acrylate (BA) | 0.14 ± 0.01 | 1.25 ± 0.05 |

Influence on Polymer Microstructure and Chain Growth

The monomer reactivity ratios directly influence the microstructure of the resulting copolymer, which refers to the sequence and distribution of the different monomer units along the polymer chain. nih.gov When r1 and r2 are both less than 1, the monomers tend to alternate in the chain. If one ratio is significantly higher than the other, the more reactive monomer will be preferentially incorporated.

Tin(IV) Compounds as Catalysts in Polymerization Reactions

Beyond their role as monomers, tin(IV) compounds are widely recognized as effective catalysts for certain polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters. This catalytic activity is crucial for the industrial production of biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). rsc.orgacs.org

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., ε-Caprolactone, Lactides)

Tin(IV) compounds, such as tri-n-butyltin(IV) n-butoxide and various n-butyltin(IV) chlorides, have been successfully employed as initiators or catalysts for the ROP of ε-caprolactone and lactides. dntb.gov.uadntb.gov.ua These reactions are fundamental to producing high-molecular-weight aliphatic polyesters, which are valued for their biocompatibility and biodegradability, making them suitable for medical and pharmaceutical applications. rsc.orgacs.org The performance of these catalysts is evaluated based on the rate of polymerization, final monomer conversion, and the molar mass of the resulting polymer. rsc.org

Coordination-Insertion Mechanism Elucidation

For several decades, the mechanism of ROP catalyzed by tin compounds was debated. However, it is now widely accepted that these reactions proceed via a coordination-insertion mechanism, rather than a purely cationic or anionic pathway. rsc.org The existence of ionic polymerization mechanisms catalyzed by tin salts has not been experimentally evidenced. rsc.org

The coordination-insertion mechanism involves several key steps:

Coordination : The first step is the coordination of the carbonyl oxygen of the cyclic ester (e.g., lactide or ε-caprolactone) to the electrophilic tin center of the catalyst. rsc.orgnih.gov

Nucleophilic Attack : The coordinated monomer is then subjected to a nucleophilic attack from an alkoxide group that is covalently bonded to the tin atom. This attack occurs at the carbonyl carbon of the ester. rsc.org

Insertion and Ring-Opening : The nucleophilic attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester. This opens the ring and inserts the monomer unit between the tin atom and the alkoxide group, effectively elongating the chain. rsc.orgnih.gov

Propagation : The newly formed terminal alkoxide group can then coordinate with another monomer molecule, and the process repeats, allowing the polymer chain to grow. mdpi.com

This mechanism is characterized by the rearrangement of covalent bonds and does not involve the formation of free ions. rsc.org The elucidation of this pathway has been crucial for understanding and controlling the synthesis of polyesters using tin-based catalysts. rsc.orgresearchgate.net

Role of Tin(IV) Alkoxides as Initiators/Catalysts

Tin(IV) alkoxides serve as effective precursors and catalysts in various polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone. rsc.orgdntb.gov.ua While direct polymerization of acrylates by tin(IV) alkoxides is less common than ROP, the underlying mechanisms provide insight into their catalytic potential. The catalytic cycle is generally understood to proceed via a coordination-insertion mechanism.

In this mechanism, the tin(IV) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the monomer. This coordination activates the monomer, making it more susceptible to nucleophilic attack. The alkoxide group (OR) attached to the tin center then acts as the initiator, attacking the activated monomer and inserting it into the Sn-OR bond. researchgate.net This process regenerates an alkoxide group at the end of the newly formed polymer chain, which can then propagate by attacking another monomer molecule. The reactivity and molecular complexity of tin(IV) alkoxides are influenced by the steric bulk of the alkoxide ligands; for instance, tin(IV) ethoxide exists as a tetramer, while the bulkier tin(IV) tertiary butoxide is monomeric. unm.edu This structure can affect the accessibility of the catalytic tin center and, consequently, the polymerization kinetics. unm.edunih.gov Comparative studies have shown that tin(IV) compounds are effective initiators for the solvent-free ROP of ε-caprolactone. dntb.gov.ua

The general steps for initiation and propagation are as follows:

Coordination: The carbonyl oxygen of the monomer coordinates to the electrophilic tin(IV) center.

Initiation (Nucleophilic Attack): An alkoxide ligand from the tin catalyst attacks the carbonyl carbon of the coordinated monomer.

Insertion: The monomer is inserted into the tin-alkoxide bond, elongating the chain and creating a new active site.

Propagation: The newly formed alkoxide end of the polymer chain attacks subsequent monomer units, continuing the chain growth.

This mechanism allows for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net

Control of Radical Polymerization via Reversible Inhibition and Acceleration

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses methods that provide control over molecular weight, polydispersity, and polymer architecture. swaminathansivaram.inwikipedia.org Key CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. swaminathansivaram.inwikipedia.org

The role of tin compounds in mainstream CRP techniques like ATRP and RAFT is not as extensively documented as that of other metals like copper or ruthenium. However, the principles of reversible deactivation can be applied to understand potential mechanisms involving tin. A key concept is the use of a suitable compound that can reversibly combine with a growing radical, creating a dormant species and maintaining a low concentration of active radicals. swaminathansivaram.in This reversible termination minimizes irreversible termination reactions like combination or disproportionation, which are common in conventional free radical polymerization. wikipedia.orgacs.org

In some systems, organotin compounds can participate in radical reactions. For instance, light-controlled CRP can be mediated by the homolytic cleavage of a bond in an initiator or a dormant species, generating propagating radicals. acs.org While specific examples for tin(IV) acrylate are scarce, a hypothetical control mechanism could involve the reversible reaction of a propagating acrylate radical (P•) with a tin(IV) species to form a dormant species. This equilibrium would control the concentration of active radicals and, therefore, the polymerization rate and polymer characteristics.

Lewis Acid Catalysis in Polymer Synthesis

Tin(IV) compounds, such as tin(IV) chloride (SnCl₄), are powerful Lewis acids widely employed as catalysts in organic synthesis and polymer chemistry. wikipedia.orgpatsnap.com A Lewis acid is defined as an electron-pair acceptor. patsnap.com In polymer synthesis, the catalytic properties of organotin(IV) complexes stem from their Lewis acidic character, which allows the tin atom to coordinate with electron-rich species, such as monomers with carbonyl groups, thereby activating them for polymerization. rsc.org The empty 5d orbitals of the tin atom enable it to expand its coordination number, facilitating this interaction. rsc.org

This catalytic approach is versatile and can be used to promote various types of reactions, including cationic polymerization, coordination polymerization, and cycloadditions, leading to polymers with specific structures and properties. wikipedia.orgpatsnap.com The use of Lewis acids can enhance reaction rates and influence the stereochemistry and molecular weight distribution of the resulting polymer. patsnap.com

The primary role of a tin(IV) Lewis acid catalyst in reactions involving acrylate monomers is the activation of the carbonyl group. libretexts.org The mechanism involves the coordination of the Lewis acidic tin center to the lone pair of electrons on the carbonyl oxygen atom. rsc.orgnih.gov This interaction has several key effects:

Carbonyl Polarization: The coordination of the tin(IV) center withdraws electron density from the oxygen atom. This withdrawal of electrons is relayed through the pi system of the carbonyl group, making the carbonyl carbon significantly more electron-deficient and thus more electrophilic. rsc.orglibretexts.org This increased electrophilicity enhances the carbonyl's reactivity toward nucleophiles. rsc.org

Lowering of Activation Energy: Computational studies on similar systems show that this polarization dramatically lowers the activation barrier for nucleophilic attack. acs.org The Lewis acid stabilizes the transition state of the reaction. The interaction reduces the Pauli repulsion between the incoming nucleophile and the electron cloud of the carbonyl group, which is a key factor in catalysis. acs.org

Facilitation of Nucleophilic Attack: Once the carbonyl group is activated, a nucleophile (which could be an initiator, a growing polymer chain, or another monomer) can attack the electrophilic carbonyl carbon more readily. libretexts.org This attack leads to the formation of a new covalent bond and the propagation of the polymer chain.

This mechanism is fundamental to many polymerization reactions catalyzed by Lewis acids, including aldol (B89426) reactions and Michael additions, which can be integral steps in polymer synthesis. wikipedia.org

| Catalyst | Carbonyl Compound | Observed Interaction | Spectroscopic Shift (IR, cm⁻¹) | Reference |

| SnCl₄ | Ketones, Aldehydes, Esters | Formation of polyligated complexes in solution. | Shift of C=O stretch to lower frequency upon coordination. | nih.gov |

| Organotin(IV) | Ester | Coordination to carbonyl oxygen, increasing electrophilicity of carbonyl carbon. | N/A | rsc.org |

| BCl₃ | Aldehyde | Formation of 1:1 complex. | C=O stretch shifts from ~1714 to ~1643. | nih.gov |

This table illustrates the general principle of Lewis acid-carbonyl interaction, with specific data for different Lewis acids to provide context for the behavior of Tin(IV).

Lewis acids like tin(IV) chloride are effective catalysts for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgfigshare.com The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and has become a powerful tool in polymer chemistry for creating complex macromolecular architectures, cross-linked networks, and functional materials. researchgate.netrsc.orgacs.org

The catalytic role of the tin(IV) center in a Diels-Alder reaction involving an acrylate (which acts as the dienophile) is to enhance the dienophile's reactivity. The mechanism is as follows:

The tin(IV) catalyst coordinates to the carbonyl oxygen of the acrylate monomer.

This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate.

A smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction rate, often allowing it to proceed under milder conditions (e.g., lower temperatures) than the uncatalyzed thermal reaction. acs.org

This catalytic approach has been utilized to synthesize porous organic polymers (POPs) and to create reversible cross-links in materials, enabling applications like self-healing polymers. researchgate.netacs.org The ability to catalyze such reactions under controlled conditions makes tin(IV) compounds valuable for advanced polymer design. acs.org

Catalytic Activity and Selectivity of Tin(IV) Acrylate Derivatives

The catalytic activity of tin(IV) acrylate and its derivatives is highly dependent on the specific chemical environment of the tin atom. In the copolymerization of tin acrylate (SnA) with methyl methacrylate (MMA), the rate of polymerization and the degree of monomer conversion are significantly influenced by the nature of the polymer matrix. pnrjournal.com For instance, the highest polymerization rate and maximum conversion for MMA polymerization were observed when using a SnA-grafted-MMA copolymer, indicating that the pre-existing polymer structure affects the catalytic performance. pnrjournal.com

The catalytic properties of organotin(IV) carboxylate complexes have also been demonstrated in other chemical transformations, such as oxidation reactions. preprints.org Studies on various organotin complexes in the oxidation of 3,5-di-tert-butylcatechol (B55391) showed that catalytic activity varies significantly with the structure of the complex. preprints.org This suggests that the ligands attached to the tin(IV) center play a crucial role in determining its catalytic efficiency, likely by modifying the Lewis acidity and steric accessibility of the tin atom.

The relationship between the molecular structure of a tin-based catalyst and its catalytic activity and selectivity is a critical aspect of catalyst design. Several factors influence this relationship:

Lewis Acidity: The electron-withdrawing or -donating nature of the ligands attached to the tin(IV) center directly impacts its Lewis acidity. More electron-withdrawing groups increase the Lewis acidity, which can enhance the catalyst's ability to activate monomers but may also affect its stability and selectivity. Studies on tin-containing silicates (stannosilicates) have shown that the local structure of the tin site, including its degree of hydrolysis, significantly alters its Lewis acid strength and, consequently, its catalytic performance in reactions like carbohydrate isomerization. dtu.dk

Steric Hindrance: The size and arrangement of ligands around the tin center create a specific steric environment. This can influence which monomers can access the active site, thereby controlling the selectivity of the polymerization. For example, in the polymerization of (meth)acrylates using Group 14 (including tin) ketene (B1206846) acetals, initiators with bulky silyl (B83357) groups showed exceptionally high activity for acrylate polymerization but low activity for the more sterically hindered methacrylate polymerization. acs.org Conversely, initiators with smaller silyl groups were highly active for methacrylates. acs.org

Impact on Polymer Molecular Weight and Dispersity

The use of tin-based compounds in polymerization processes can significantly influence the final polymer's molecular weight (Mw) and dispersity (Đ), which are critical parameters determining its physical and mechanical properties. While specific research focusing exclusively on "tin(IV) acrylate" as a monomer or catalyst is limited in publicly accessible literature, the broader field of organotin chemistry provides insights into how such compounds can direct polymerization outcomes. Organotin compounds, including various tin(IV) species, have been explored as catalysts in controlled radical polymerizations, demonstrating capabilities for producing polymers with predictable molecular weights and low dispersity. epa.govfigshare.comnih.gov

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures. nsf.gov The involvement of metal catalysts, including tin compounds, can facilitate mechanisms like Reversible Chain Transfer Catalyzed Polymerization (RTCP), which allows for the synthesis of polymers with low dispersity values (Đ ≈ 1.1–1.3) and molecular weights that can be predicted based on reaction conditions. figshare.comnih.gov This level of control is achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species, a hallmark of living polymerizations.

In the context of acrylate polymerization, tin catalysts have been shown to be effective. epa.govfigshare.com For instance, studies on living radical polymerizations catalyzed by tin compounds have successfully produced poly(methyl methacrylate) with controlled molecular weights and narrow molecular weight distributions. figshare.comnih.gov The effectiveness of the catalyst system often depends on its ability to initiate polymerization and reversibly terminate growing polymer chains, thereby minimizing irreversible termination reactions that lead to broader dispersity.

While direct data for tin(IV) acrylate is scarce, research on other organotin monomers, such as dibutyltin maleate, when copolymerized with monomers like butyl acrylate, provides analogous insights. mdpi.comnih.gov In such free-radical polymerizations, controlling the reaction conditions is crucial for managing the copolymer's composition and, consequently, its molecular properties. mdpi.comresearchgate.net

The theoretical impact of a tin(IV) acrylate monomer or catalyst on molecular weight and dispersity can be summarized in the following table, based on principles from controlled polymerization and studies of related organotin compounds.

Table 1: Theoretical Influence of Tin(IV) Acrylate in Controlled Acrylate Polymerization

| Parameter | Influencing Factor | Expected Outcome with Effective Control | Rationale |

| Molecular Weight (Mn) | Monomer-to-Initiator/Catalyst Ratio | Linear increase with monomer conversion | In a controlled or living polymerization, each initiator or catalyst molecule generates a polymer chain. The final molecular weight is directly proportional to the ratio of consumed monomer to the concentration of the initiating species. |

| Dispersity (Đ) | Rate of Initiation vs. Rate of Propagation | Low values (typically < 1.5) | For a narrow molecular weight distribution, all polymer chains must be initiated simultaneously and grow at approximately the same rate. A high rate of initiation ensures that chain growth starts at the same time for most chains. |

| Chain-End Fidelity | Stability of the Dormant Species | High | The reversible activation/deactivation of polymer chains preserves the active chain ends, allowing for the synthesis of block copolymers or further chain extensions. Tin-based catalysts in RTCP are designed to maintain this fidelity. figshare.comnih.gov |

| Polymerization Rate | Catalyst Activity and Concentration | Tunable | The rate of polymerization can be adjusted by changing the concentration or the chemical nature of the tin catalyst, which affects the equilibrium between active and dormant species. epa.gov |

Applications in Advanced Materials Science

Precursor for Hybrid Inorganic-Organic Materials

The dual chemical identity of tin(4+) acrylate (B77674) makes it an ideal precursor for creating complex hybrid materials where inorganic and organic components are linked at the molecular level. The tin center can be converted into an inorganic oxide network, while the acrylate tails can be integrated into a polymer matrix, offering a pathway to materials with tailored optical and structural properties.

Non-linear optical (NLO) materials are critical for modern photonics and laser technologies. The generation of NLO properties often relies on the creation of non-centrosymmetric (lacking a center of inversion) crystal structures. Research into hybrid organic-inorganic metal halides has demonstrated that the inorganic framework can be influenced by organic components to create materials with significant NLO effects. rsc.org

Specifically, studies on zero-dimensional (0D) tin(IV) halides have shown that the use of chiral organic amines can guide the formation of polar, non-centrosymmetric crystals. rsc.org This structural arrangement, driven by the organic component, leads to materials with outstanding second-order NLO performance. rsc.org While direct studies on tin(4+) acrylate for NLO applications are not prevalent, the principle can be extended. By incorporating chiral functionalities into the acrylate ligand or co-polymerizing this compound with chiral monomers, it is theoretically possible to create hybrid materials where the tin(IV) centers are arranged in a non-centrosymmetric fashion, thereby inducing NLO properties. The tin(IV) atom provides a polarizable metallic center, a key requirement for NLO activity, which can be organized into a desirable macro-structure by the organic acrylate portion of the molecule.

Tin(IV) oxide (SnO₂) is a wide-bandgap semiconductor with applications in sensors, catalysts, and transparent conductive coatings. This compound serves as a valuable molecular precursor for the synthesis of tin oxide nanomaterials. Through processes like thermal decomposition or calcination, the organic acrylate ligands are burned off, leaving behind tin oxide. The chemical structure of the precursor directly influences the characteristics of the final tin oxide material. nih.govd-nb.info

The general process involves heating the this compound precursor in a controlled atmosphere. The organic components decompose, and the tin atoms oxidize to form SnO₂. This method offers a route to producing nanosized tin(IV) oxide with specific morphologies. nih.govnih.gov Furthermore, tin-based compounds are utilized in the synthesis of one-dimensional (1D) nanostructures, such as nanowires. For instance, single crystalline Zn₂SnO₄ (ZTO) nanowires have been synthesized via chemical vapor deposition, demonstrating the utility of tin compounds in creating complex nanostructures. mdpi.com The use of this compound as a precursor could provide a pathway to tin oxide nanowires or be used in combination with other metal acrylates to form mixed-metal oxide nanowires with unique electronic and photocatalytic properties.

Components in Polymer Matrix Composites

The incorporation of metallic compounds into polymer structures is a known strategy for improving their mechanical and thermal stability. pnrjournal.com Copolymers synthesized using tin acrylate and methyl methacrylate (B99206) (MMA) have been shown to possess advantageous thermal and mechanical properties. pnrjournal.com The presence of the tin atom within the polymer backbone can increase the rigidity and thermal resistance of the material.

The addition of multifunctional acrylates to methacrylate-based resins can significantly improve mechanical characteristics like flexural strength and modulus. mdpi.com This is due to an increased cross-linking rate among the polymer chains. mdpi.com this compound, being tetra-functional (as it contains four acrylate groups), can act as a potent cross-linking agent. When copolymerized with monomers like MMA, it can create a densely cross-linked network, leading to a polymer with superior stiffness and strength compared to the base polymer. This makes it a candidate for applications requiring robust and durable materials.